molecular formula C9H13ClN2 B121901 2-Chloro-5-pentylpyrimidine CAS No. 154466-62-3

2-Chloro-5-pentylpyrimidine

Cat. No.: B121901
CAS No.: 154466-62-3
M. Wt: 184.66 g/mol
InChI Key: WMARUIMXVALOMF-UHFFFAOYSA-N
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Description

2-Chloro-5-pentylpyrimidine is an organic compound with the molecular formula C9H13ClN2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a pentyl group at the fifth position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pentylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of 2-chloropyrimidine as a starting material, which undergoes alkylation with pentyl halides under basic conditions to introduce the pentyl group at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Solvent selection and purification steps are also important to achieve the desired product quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-5-pentylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the pentyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyrimidine
  • 2-Chloro-5-ethylpyrimidine
  • 2-Chloro-5-propylpyrimidine

Comparison: 2-Chloro-5-pentylpyrimidine is unique due to its longer alkyl chain (pentyl group) compared to its similar compounds. This longer chain can influence its hydrophobicity, binding affinity, and overall biological activity.

Biological Activity

2-Chloro-5-pentylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and providing an overview of its mechanisms, applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the chlorine atom and the pentyl group contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to:

  • Inhibit Enzymatic Activity : It can bind to the active sites of certain enzymes, blocking substrate access and thus inhibiting their activity.
  • Modulate Receptor Activity : It acts as an antagonist for specific receptors, interfering with natural ligand binding and altering cellular signaling pathways.

These interactions suggest a multifaceted mechanism that could be exploited in drug design for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrates significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
  • Fungal Activity : Preliminary studies suggest potential antifungal effects, although further research is needed to establish specific mechanisms and efficacy.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies:

  • Cytotoxicity : It has been shown to exhibit cytotoxic effects against multiple cancer cell lines, including those derived from breast, lung, and liver cancers. For example, IC50 values have been reported in the range of 10-20 µM for HepG2 liver cancer cells.
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences in biological activities among selected pyrimidine derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Mechanisms
This compoundModerateSignificantEnzyme inhibition, apoptosis
2-Chloro-5-methylpyrimidineLowModerateUnknown
2-Chloro-5-(trifluoromethyl)pyrimidineHighLowReceptor antagonism

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
  • Cancer Cell Line Evaluation : In vitro studies on HepG2 liver cancer cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in early apoptosis rates by up to 30% at higher concentrations (20 µM) after 48 hours.

Properties

IUPAC Name

2-chloro-5-pentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-2-3-4-5-8-6-11-9(10)12-7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMARUIMXVALOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587857
Record name 2-Chloro-5-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154466-62-3
Record name 2-Chloro-5-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCCCCc1cnc(O)nc1
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Extracted from reaction SMILES
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

In 500 ml of phosphorus oxychloride was added 120.4 g (0.724 mol) of the 2-hydroxy-5-pentylpyrimidine described above, and heated to reflux for 5 hours. Excess amount of phosphorus oxychloride was distilled off under a reduced pressure, and the residue was added into an ice water. The product was extracted with toluene, and the extract was washed with aqueous solution of 2N aqueous solution of sodium hydroxide and water in turn, and dried over anhydrous magnesium sulfate. The solvent was distilled off under a reduced pressure. The residue was purified by distillation to obtain 76.3 g (0.413 mol) of 2-chloro-5-pentylpyrimidine. Yield of this product was 57%.
Name
2-hydroxy-5-pentylpyrimidine
Quantity
120.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

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